molecular formula C18H23N3O4 B12163630 tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate

tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate

Cat. No.: B12163630
M. Wt: 345.4 g/mol
InChI Key: SMCCZSPZYGMKSO-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate: is a synthetic organic compound that features an indole moiety, a piperazine ring, and a tert-butyl ester group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl 4-[(2,3-dioxoindol-1-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-10-8-19(9-11-20)12-21-14-7-5-4-6-13(14)15(22)16(21)23/h4-7H,8-12H2,1-3H3

InChI Key

SMCCZSPZYGMKSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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